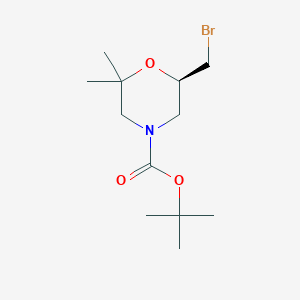
4-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that may be related to the family of benzenesulfonamides. Benzenesulfonamides are a class of compounds known for their diverse biological activities, including inhibition of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase. These activities suggest potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of key intermediates, which are then further modified to introduce various substituents that can enhance the biological activity of the final compound. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the preparation of substituted benzaldehydes, which are then reacted with hydrazinobenzenesulfonamide to yield the target compounds . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzylidene intermediates, which are then reacted with 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to incorporate the specific 4-fluorophenyl and pyridazinyl substituents.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of specific substituents can influence the overall conformation and intermolecular interactions of the molecule. For example, N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide exhibits a specific torsion angle that affects its conformation and allows for the formation of hydrogen-bonded supramolecular layers . The introduction of a fluorine atom, as in the compound of interest, could further influence the molecular geometry and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for binding to biological targets.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, depending on their substituents. The reactivity of the sulfonamide group and the presence of other functional groups can lead to interactions with enzymes or other biological molecules. For example, the inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides is likely due to the interaction of the sulfonamide group with the active site of the enzyme . The specific chemical reactions and interactions of "this compound" would need to be studied to understand its biochemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine can affect these properties by altering the polarity and electronic distribution within the molecule. For instance, the cytotoxic activities of certain benzenesulfonamide derivatives are attributed to their ability to inhibit human carbonic anhydrase isoforms, which is related to the physical and chemical characteristics of the compounds . The specific properties of the compound would need to be determined experimentally to fully understand its potential as a therapeutic agent.
科学的研究の応用
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds : This study involves the synthesis of compounds related to 4-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide and their evaluation for antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Synthesis and Characterization for Various Biological Activities
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents : This research includes the synthesis of derivatives of celecoxib, which may be structurally related to the queried compound. The study assesses their potential in various therapeutic areas, such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Synthesis and Bioactivity Studies in Cancer Treatment
- Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides : This paper presents the synthesis of new benzenesulfonamide derivatives and their evaluation as potential carbonic anhydrase inhibitors. These compounds exhibit cytotoxic activities which may be crucial for anti-tumor activity studies (Gul et al., 2016).
Biotransformation Study of Related Compounds
- Biotransformation of 4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide : This study investigates the metabolism of a novel compound structurally similar to the queried compound, focusing on its biotransformation in vitro and in silico (Słoczyńska et al., 2018).
Pharmacokinetics in Animal Models
- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist : This research explores the pharmacokinetics and oral bioavailability of a thiazole benzenesulfonamide compound in rats, dogs, and monkeys. This study provides insights into the pharmacological properties of such compounds in different animal models (Stearns et al., 2002).
特性
IUPAC Name |
4-ethyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-2-15-3-9-18(10-4-15)28(26,27)22-13-14-24-20(25)12-11-19(23-24)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWKAROIAVDPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)
![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)
![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)
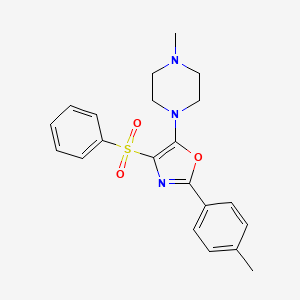
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)
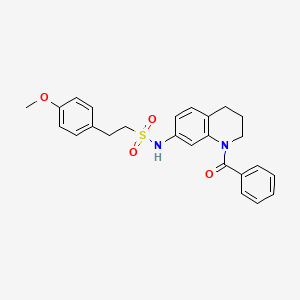
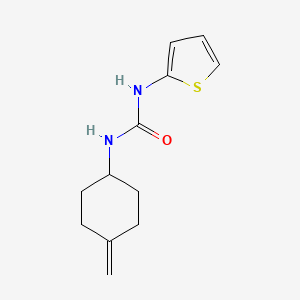
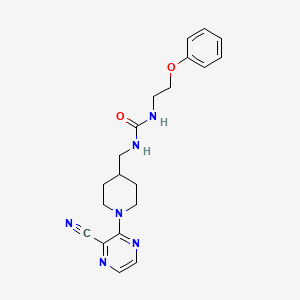
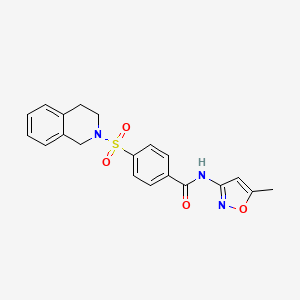
![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)
